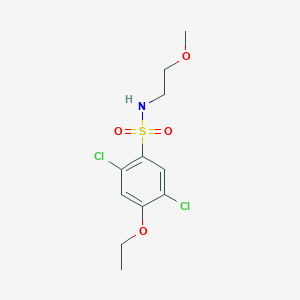
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Sakamoto et al. and has since been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
作用機序
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα works by inhibiting the activity of p53, a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In normal cells, p53 is activated in response to DNA damage or other stressors, leading to cell cycle arrest or apoptosis if the damage cannot be repaired. In cancer cells, however, p53 is often mutated or otherwise dysfunctional, allowing the cells to bypass these protective mechanisms and continue to grow and divide.
By inhibiting p53, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα can induce apoptosis in cancer cells, making it a potential anti-cancer drug. It can also protect neurons from damage caused by oxidative stress and other factors, making it a potential therapeutic for neurodegenerative diseases.
Biochemical and Physiological Effects:
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects in cells and tissues. In cancer cells, it can induce apoptosis by inhibiting p53 activity. In neurons, it can protect against oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory effects and to modulate the immune response in certain contexts.
実験室実験の利点と制限
One advantage of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα is that it is a small molecule inhibitor that can be easily synthesized and used in laboratory experiments. It has been extensively studied in vitro and in animal models, and its mechanism of action is well understood. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and its efficacy may depend on the specific mutations or other factors present in the cells or tissues being studied.
将来の方向性
There are a number of future directions for research on 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα. One area of interest is in developing more potent and selective inhibitors of p53 that could be used as anti-cancer drugs. Another area of interest is in studying the potential therapeutic applications of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα in other conditions, such as autoimmune diseases or viral infections. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα and how it interacts with other cellular pathways and molecules.
合成法
The synthesis of 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα involves several steps, including the reaction of 4-methoxy-2,3-dimethylpyridine with p-toluenesulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product. The synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα can induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer drug.
In neurodegenerative disease research, 4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamideα has been shown to protect neurons from damage caused by oxidative stress and other factors. It has been studied in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, among others.
特性
製品名 |
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
|---|---|
分子式 |
C14H16N2O3S |
分子量 |
292.36 g/mol |
IUPAC名 |
4-methoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(2)14(5-4-13(10)19-3)20(17,18)16-12-6-8-15-9-7-12/h4-9H,1-3H3,(H,15,16) |
InChIキー |
SIRPFDVSEVZJMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=NC=C2)OC |
正規SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=NC=C2)OC |
溶解性 |
4.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)